REACTION_CXSMILES
|
CO[C:3](=[O:16])[CH:4]=[CH:5][C:6]1[C:11]([O:12]C)=[CH:10][CH:9]=[CH:8][C:7]=1[O:14]C.B(Br)(Br)Br.C(=O)([O-])O.[Na+]>C(Cl)(Cl)Cl.C(Cl)Cl.C(OCC)(=O)C>[OH:12][C:11]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:6]=1[CH:5]=[CH:4][C:3](=[O:16])[O:14]2 |f:2.3|
|
Name
|
|
Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
|
COC(C=CC1=C(C=CC=C1OC)OC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
to stir under anhydrous conditions
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture was transferred to a separating funnel
|
Type
|
EXTRACTION
|
Details
|
extracted thoroughly
|
Type
|
CUSTOM
|
Details
|
The organic phase was isolated
|
Type
|
CUSTOM
|
Details
|
dried (MgSo4)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a dark red oil which
|
Type
|
CUSTOM
|
Details
|
did not crystallize
|
Type
|
CUSTOM
|
Details
|
The oil was purified further by chromatography on silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C2C=CC(OC2=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.4 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 89.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |